molecular formula C12H16ClNO2S B5596181 1-[(2-chlorobenzyl)sulfonyl]piperidine

1-[(2-chlorobenzyl)sulfonyl]piperidine

Cat. No. B5596181
M. Wt: 273.78 g/mol
InChI Key: FYMZPIUADONJTH-UHFFFAOYSA-N
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Description

Synthesis Analysis The synthesis of 1-[(2-chlorobenzyl)sulfonyl]piperidine and its derivatives involves multiple steps, including coupling reactions, substitutions, and the use of different electrophiles and bases. For example, the synthesis of biologically active O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine was achieved through the coupling of 3,5-dichloro-2-hydroxy benzenesulfonyl chloride with piperidine, followed by substitution reactions (Khalid et al., 2013). Another method involved the treatment of substituted benzhydryl chlorides with piperidine, followed by N-sulfonation, to prepare 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives showing significant antimicrobial activities (Vinaya et al., 2009).

Molecular Structure Analysis The molecular structure of derivatives of 1-[(2-chlorobenzyl)sulfonyl]piperidine has been elucidated through various spectroscopic techniques and X-ray crystallography. For instance, the crystal structure of [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol, a related compound, showed the piperidine ring in a chair conformation, with the geometry around the sulfur atom matching tetrahedral values, highlighting both inter and intramolecular hydrogen bonds (Girish et al., 2008).

Chemical Reactions and Properties The chemical reactivity of 1-[(2-chlorobenzyl)sulfonyl]piperidine derivatives involves various functional group transformations and interaction with nucleophiles and electrophiles. These compounds have shown potential in forming bioactive molecules with lipoxygenase and acetylcholinesterase inhibition activities, demonstrating their versatile chemical properties and potential in biological applications (Khalid et al., 2013).

Physical Properties Analysis The physical properties of 1-[(2-chlorobenzyl)sulfonyl]piperidine derivatives, such as solubility and crystallinity, can be inferred from their synthesis and structural analysis. The solubility in various organic solvents and water is crucial for their application in medicinal chemistry and pharmaceutical formulations.

Chemical Properties Analysis The chemical properties, including reactivity, stability, and interactions with biological targets, are essential for understanding the potential applications of 1-[(2-chlorobenzyl)sulfonyl]piperidine derivatives. Their ability to undergo various chemical reactions makes them valuable scaffolds in drug discovery and development, particularly in the synthesis of compounds with antimicrobial and enzyme inhibition activities (Vinaya et al., 2009).

Mechanism of Action

While specific information on “1-[(2-chlorobenzyl)sulfonyl]piperidine” is not available, piperine and piperidine derivatives have been found to regulate several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB etc .

Future Directions

The pharmaceutical applications of synthetic and natural piperidines are a subject of ongoing research, with more than 7000 piperidine-related papers published during the last five years . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

1-[(2-chlorophenyl)methylsulfonyl]piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO2S/c13-12-7-3-2-6-11(12)10-17(15,16)14-8-4-1-5-9-14/h2-3,6-7H,1,4-5,8-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYMZPIUADONJTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)CC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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